1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one is an organic compound characterized by the molecular formula C9H13NO. It features a cyclobutyl ring that is substituted with an aminomethyl group and a but-3-yn-1-one moiety. This compound has garnered interest in both synthetic organic chemistry and biological research due to its unique structure and potential applications in drug development and other scientific fields.
The compound is primarily synthesized in laboratory settings, with various synthetic routes reported in the literature. Its availability is also supported by chemical suppliers, indicating its relevance in research and industrial applications.
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one can be classified as a heterocyclic organic compound due to the presence of a cyclobutane ring. It falls under the category of alkynones, which are characterized by the presence of a carbon-carbon triple bond adjacent to a carbonyl group.
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one typically involves several key steps:
Industrial production methods may utilize automated reactors and continuous flow systems to optimize reaction conditions, ensuring high yield and purity of the final product.
The molecular structure of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one includes:
Property | Value |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 1-[1-(aminomethyl)cyclobutyl]but-3-yn-1-one |
InChI | InChI=1S/C9H13NO/c1-2-4-8(11)9(7-10)5-3-6-9/h1H,3-7,10H2 |
InChI Key | MEJWRNPMZKUPES-UHFFFAOYSA-N |
Canonical SMILES | C#CCC(=O)C1(CCC1)CN |
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one undergoes various chemical reactions, including:
These reactions are essential for modifying the compound's structure for further applications in research and development.
The compound exhibits typical characteristics associated with organic compounds, including:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The specific solubility and stability under various conditions are crucial for its application in synthesis and biological studies .
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one has several scientific uses:
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9